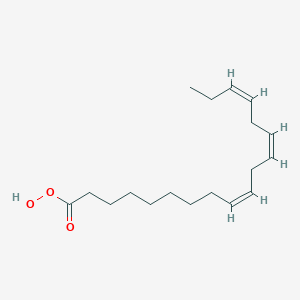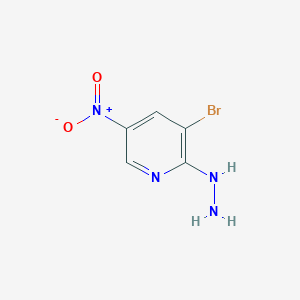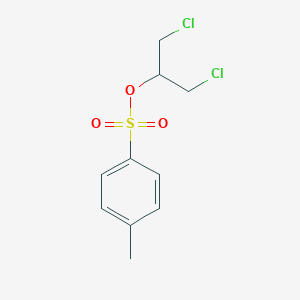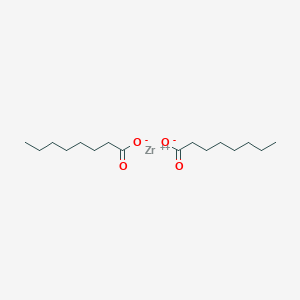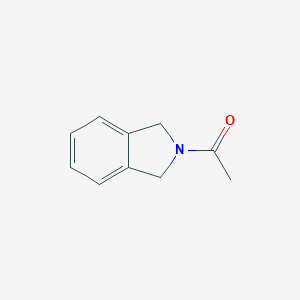
1-(1,3-Dihydroisoindol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Comprehensive Analysis of 1-(1,3-Dihydroisoindol-2-yl)ethanone
The compound 1-(1,3-Dihydroisoindol-2-yl)ethanone does not directly appear in the provided papers. However, the papers discuss various structurally related compounds, which can offer insights into the chemical class and potential reactivity of the compound . For instance, the first paper describes a novel cathinone derivative that was identified using advanced analytical techniques . Although the core structure differs, the methods used for identification and characterization could be relevant for studying 1-(1,3-Dihydroisoindol-2-yl)ethanone.
Synthesis Analysis
The synthesis of related compounds, such as the novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives, involves multi-step organic reactions, which may include the formation of the pyrazole ring followed by oximation and esterification . These methods could potentially be adapted for the synthesis of 1-(1,3-Dihydroisoindol-2-yl)ethanone by considering the specific functional groups and the desired substitution pattern on the isoindoline ring.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, including density functional theory (DFT) calculations . These studies provide detailed information on the geometrical parameters and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity of a molecule. Similar analyses could be applied to 1-(1,3-Dihydroisoindol-2-yl)ethanone to predict its molecular structure and properties.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 1-(1,3-Dihydroisoindol-2-yl)ethanone, but they do provide insights into the reactivity of structurally similar compounds. For example, the presence of a carbonyl group in these molecules suggests potential reactivity in nucleophilic addition or condensation reactions . Additionally, the presence of aromatic rings could imply susceptibility to electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds studied in the papers, such as their vibrational spectra and molecular electrostatic potential (MEP), have been thoroughly analyzed . These properties are influenced by the molecular structure and can affect the compound's behavior in different environments. For 1-(1,3-Dihydroisoindol-2-yl)ethanone, similar analyses would be required to determine its physical state, solubility, stability, and potential biological activity.
Eigenschaften
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULJIHNWKBSCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


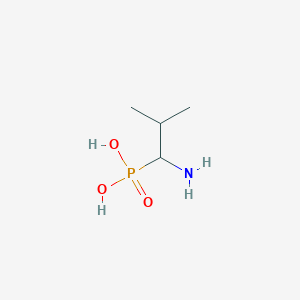
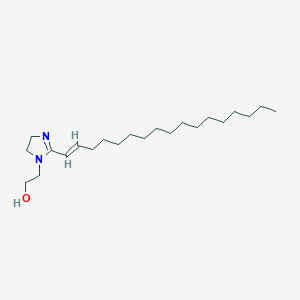
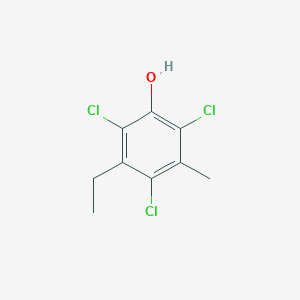
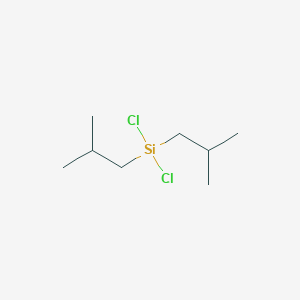
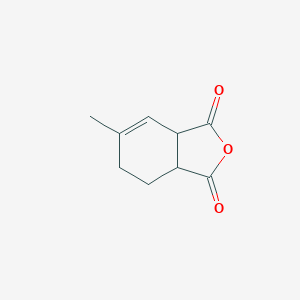
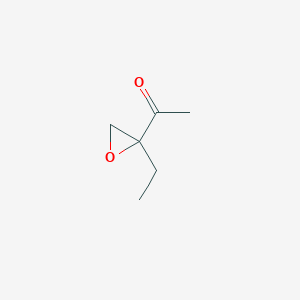
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
